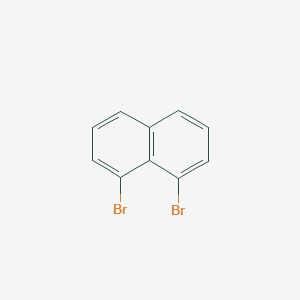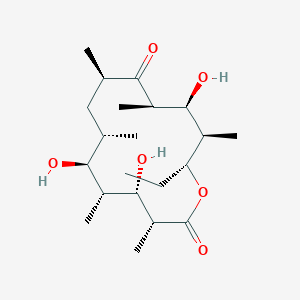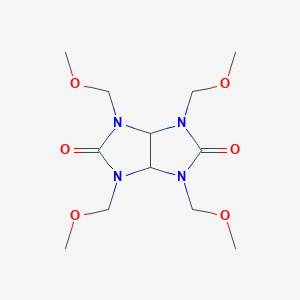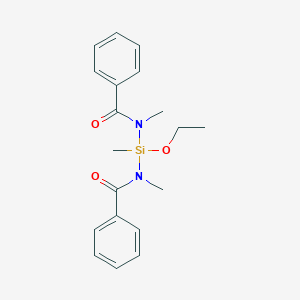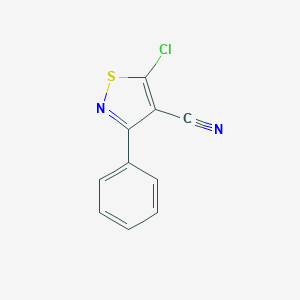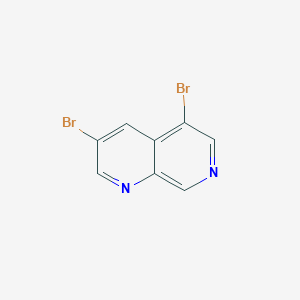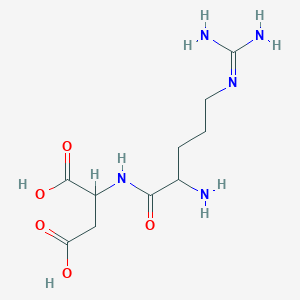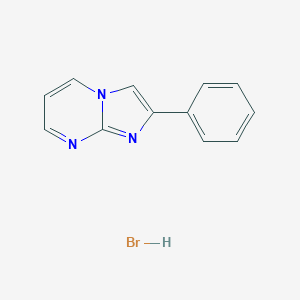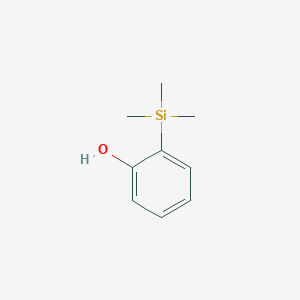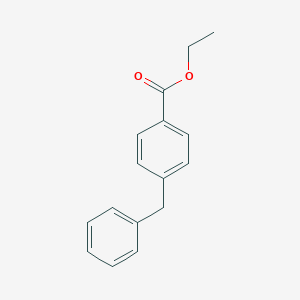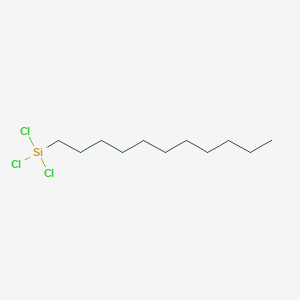
三氯(十一烷基)硅烷
描述
Trichloro(undecyl)silane is an organosilicon compound with the chemical formula C11H23Cl3Si. It is a colorless to pale yellow liquid with a pungent odor . This compound is primarily used in the field of material science and surface chemistry due to its ability to form self-assembled monolayers on various substrates.
科学研究应用
Trichloro(undecyl)silane has a wide range of applications in scientific research:
Surface Chemistry: It is used to create self-assembled monolayers on substrates like glass, silicon, and metals, which are essential in the development of biosensors and microelectronic devices.
Material Science: It is employed in the modification of surface properties, such as hydrophobicity and adhesion.
Biology and Medicine: Trichloro(undecyl)silane-modified surfaces are used in cell culture studies to control cell adhesion and growth.
作用机制
Target of Action
Trichloro(undecyl)silane is a type of silane compound . Silane compounds are known to interact with various materials, including metals, glass, and certain types of plastics . They are often used in the creation of hydrophobic surfaces, as they can form a covalent bond with the hydroxyl groups present on the surface .
Mode of Action
The mode of action of Trichloro(undecyl)silane involves the formation of a covalent bond with the hydroxyl groups present on the surface of the material it is applied to . This results in the creation of a hydrophobic surface, which can repel both polar and non-polar liquids . The compound’s high reactivity makes it useful as a reagent in a number of transformations .
Biochemical Pathways
For instance, they can undergo electrophilic substitution, a process that involves the attack of an electrophile on an allyl or vinylsilane .
Result of Action
The primary result of Trichloro(undecyl)silane’s action is the creation of a hydrophobic surface. This can have various applications, such as in the fabrication of organic field effect transistors or as a catalyst in the decomposition of certain gases .
Action Environment
Environmental factors can influence the action of Trichloro(undecyl)silane. For instance, the presence of moisture can lead to hydrolysis of the compound, potentially affecting its stability and efficacy . Additionally, the compound’s effectiveness can be influenced by the specific material it is applied to, as well as the conditions under which it is stored and used .
准备方法
Synthetic Routes and Reaction Conditions: Trichloro(undecyl)silane can be synthesized through the reaction of undecyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane .
Industrial Production Methods: In industrial settings, trichloro(undecyl)silane is produced by the direct chlorination of undecylsilane. This process involves the reaction of undecylsilane with chlorine gas at elevated temperatures, followed by purification through distillation .
Types of Reactions:
Hydrolysis: Trichloro(undecyl)silane undergoes hydrolysis in the presence of water, forming silanols and hydrochloric acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, or other nucleophiles under anhydrous conditions.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Alkoxysilanes or aminosilanes.
相似化合物的比较
Trichlorosilane (HSiCl3): Used in the production of high-purity silicon for the semiconductor industry.
Octadecyltrichlorosilane (C18H37Cl3Si): Used to create hydrophobic coatings and self-assembled monolayers.
Perfluorooctyltrichlorosilane (C8F17Cl3Si): Known for its use in creating superhydrophobic surfaces.
Uniqueness: Trichloro(undecyl)silane is unique due to its specific chain length, which provides a balance between hydrophobicity and flexibility. This makes it particularly useful in applications where a moderate level of hydrophobicity is required without compromising the mechanical properties of the surface .
属性
IUPAC Name |
trichloro(undecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEMBBKAVCEZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620451 | |
| Record name | Trichloro(undecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18052-07-8 | |
| Record name | Trichloro(undecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


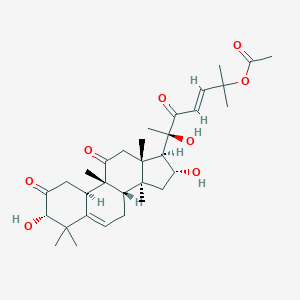
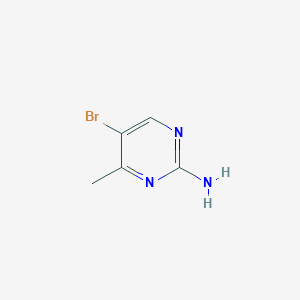

![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)
